What is 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate?
What is 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate?
An In-Depth Technical Guide to 5-Bromo-imidazo[1,5-a]pyridine Trifluoroacetate
Executive Summary
This technical guide provides a comprehensive overview of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. The document delves into the fundamental physicochemical properties of the molecule, dissecting the roles of both the core imidazo[1,5-a]pyridine scaffold and the trifluoroacetate (TFA) counterion. We explore established synthetic strategies, detailed analytical characterization methods, and the compound's broad-ranging applications as a key synthetic intermediate. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for scientists leveraging this powerful chemical building block for the creation of novel pharmaceuticals, advanced materials, and specialized chemical probes.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core
The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered increasing attention for its unique chemical versatility, optical behaviors, and diverse biological properties.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide spectrum of biological activities, including potential as anti-cancer and antimicrobial agents.[2] Its rigid, planar structure and tunable electronic properties also make it an attractive core for developing advanced materials such as organic semiconductors and fluorescent probes.[2][3] The strategic placement of substituents on this core allows for the precise modulation of its biological and photophysical characteristics.[4][5]
Caption: Core chemical structure of the imidazo[1,5-a]pyridine ring system.
Physicochemical Properties
The subject of this guide is the trifluoroacetate salt of 5-Bromo-imidazo[1,5-a]pyridine. Understanding its properties requires an analysis of both the active cation and the accompanying anion.
The Cation: 5-Bromo-imidazo[1,5-a]pyridine
The core of the compound's reactivity lies in the 5-bromo-substituted imidazo[1,5-a]pyridine cation. The bromine atom at the 5-position is not merely a structural component; it is a highly reactive "handle." This feature is invaluable for synthetic chemists as it facilitates a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the straightforward introduction of diverse functional groups.[2] This synthetic accessibility makes it a crucial intermediate for building libraries of complex molecules for drug discovery and materials science exploration.[2][6]
The Anion: Trifluoroacetate (TFA)
Research-grade compounds, particularly peptides and other nitrogenous molecules, are often isolated as trifluoroacetate salts.[7][8] This is a direct consequence of their purification method—preparative reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses trifluoroacetic acid as an ion-pairing agent in the mobile phase.[8]
Causality and Implications:
-
Accurate Mass: The presence of the TFA counterion (CF₃COOH, MW: 114.02 g/mol ) must be factored into the total molecular weight for preparing solutions of known concentration for biological assays. Failure to do so results in under-dosing and inaccurate potency measurements.[8]
-
Physicochemical Impact: The TFA counterion can influence the solubility, stability, and even the biological activity of the parent compound.[7][9]
-
Regulatory Standing: For therapeutic candidates, TFA salts are often viewed unfavorably by regulatory bodies due to potential toxicity concerns.[10] Consequently, a salt-exchange step to a more pharmaceutically acceptable form (e.g., hydrochloride or acetate) is a standard procedure during pre-clinical development.[7]
Summary of Properties
The following table summarizes the key quantitative data for the 5-Bromo-imidazo[1,5-a]pyridine cation.
| Property | Value | Source(s) |
| Chemical Name | 5-Bromoimidazo[1,5-a]pyridine | [11] |
| Molecular Formula | C₇H₅BrN₂ | [11] |
| Molecular Weight | 197.03 g/mol | [11] |
| Monoisotopic Mass | 195.96361 Da | [11] |
| CAS Number | 885275-77-4 | [11] |
| Appearance | Typically a solid or crystalline powder |
Note: The properties of the full trifluoroacetate salt (C₇H₅BrN₂ · C₂HF₃O₂) would include a combined molecular weight of 311.05 g/mol .
Synthesis and Characterization
General Synthesis of the Imidazo[1,5-a]pyridine Core
A robust method for constructing the imidazo[1,5-a]pyridine scaffold involves the cyclization of 2-(aminomethyl)pyridine derivatives. One effective protocol utilizes the reaction with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium.[12]
Rationale Behind the Method:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a powerful dehydrating agent, driving the cyclocondensation reaction towards completion.
-
Nitroalkane Activation: The phosphorous acid/PPA system activates the nitroalkane, making it a suitable electrophile for reaction with the primary amine of the 2-(aminomethyl)pyridine starting material.
Caption: General workflow for the synthesis of the imidazo[1,5-a]pyridine core.
Analytical Characterization
A self-validating analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (197.03 m/z for [M+H]⁺) and identify the product.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure, confirm the position of the bromine atom, and assess purity. Spectroscopic data for related structures can be found in the literature.[13]
-
¹⁹F NMR Spectroscopy: This is a critical and direct method for quantifying the molar ratio of the trifluoroacetate counterion to the primary compound, ensuring accurate knowledge of the sample's composition.[8]
-
Elemental Analysis: To determine the empirical formula and confirm the presence of the TFA salt.
Applications in Research and Development
A Versatile Intermediate in Medicinal Chemistry
The primary utility of 5-Bromo-imidazo[1,5-a]pyridine is as a foundational building block.[2][14] The reactive bromine site allows for the strategic elaboration of the core structure to generate novel molecules with potential therapeutic value.[6]
Caption: Conceptual workflow of a Suzuki cross-coupling reaction.
This versatility has been exploited to create compounds targeting a range of diseases:
-
Oncology & Antimicrobials: The core scaffold is present in molecules designed as anti-cancer and antimicrobial agents.[2]
-
Neurological Disorders: Derivatives have been investigated for targeting neurological pathways.[2][14]
-
Broad Biological Activity: The related imidazo[1,2-a]pyridine isomer is found in marketed drugs and compounds with anti-inflammatory, antiviral, and antituberculosis properties, suggesting a similar potential for the [1,5-a] scaffold.[15][16][17]
Role in Materials Science
Beyond medicine, the imidazo[1,5-a]pyridine core is integral to developing novel functional materials.[3] Its derivatives have been successfully employed as:
-
Organic Fluorophores: The rigid, conjugated system can be modified to produce compounds with strong fluorescence, useful for bioimaging and sensors.[3][18]
-
pH Sensors: Certain derivatives exhibit acidochromism, changing their fluorescence color in response to pH, which can be harnessed to detect acidic volatile organic compounds.[18][19]
-
Organic Electronics: The scaffold can be incorporated into organic semiconductors and conductive polymers for use in electronic applications.[2]
Key Experimental Protocols
The following protocols are representative examples of how 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is utilized and processed in a research setting.
Protocol: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for replacing the bromine atom with an aryl group, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize a 5-aryl-imidazo[1,5-a]pyridine derivative.
Methodology:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, typically a combination like Dioxane/Water (4:1).
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The presence of water can aid in dissolving the inorganic base.
-
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Causality: The aqueous washes remove the inorganic base and salts, beginning the purification process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Validation: Confirm the structure and purity of the 5-aryl-imidazo[1,5-a]pyridine product using NMR and MS analysis.
Protocol: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This procedure is essential when preparing a compound for in vivo studies or advanced pre-clinical evaluation.
Objective: To convert the TFA salt to the more pharmaceutically acceptable HCl salt.
Methodology:
-
Dissolution: Dissolve the 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate starting material in a minimal amount of a suitable organic solvent, such as methanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise (1.5-2.0 eq).
-
Causality: The strong acid (HCl) protonates the basic nitrogen on the imidazopyridine, displacing the weaker trifluoroacetic acid. The use of an ethereal HCl solution prevents the introduction of water.
-
-
Precipitation: The HCl salt is typically less soluble in non-polar organic solvents and will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes at room temperature or 0 °C to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether to remove residual TFA and starting material.
-
Causality: Washing with a non-polar solvent ensures that the desired polar salt is not redissolved while impurities are washed away.
-
-
Drying: Dry the resulting white or off-white solid under high vacuum to obtain the final 5-Bromo-imidazo[1,5-a]pyridine hydrochloride.
-
Validation: Use ¹⁹F NMR to confirm the absence of the trifluoroacetate signal. Elemental analysis can further confirm the successful salt exchange.
Safety and Handling
The parent imidazo[1,5-a]pyridine scaffold is classified with the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[20]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a high-value chemical intermediate whose utility is rooted in the synthetic accessibility conferred by its bromine substituent and the well-established biological and material potential of its core heterocyclic scaffold. While the trifluoroacetate salt form is a common artifact of its purification, understanding its implications is crucial for accurate and reproducible research. The continued exploration of new synthetic transformations from this building block will undoubtedly lead to the discovery of novel drug candidates and innovative materials with tailored photophysical and electronic properties. Future research will likely focus on expanding the diversity of functional groups introduced at the 5-position to probe new areas of chemical space and unlock new biological activities.
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